![molecular formula C16H16N4O3 B2613422 N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide CAS No. 301326-93-2](/img/structure/B2613422.png)
N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide
Overview
Description
N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is a hydrazone compound, which is a class of Schiff base compounds. These compounds are characterized by the presence of a carbon-nitrogen double bond with an adjacent nitrogen atom. Hydrazones are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-nitrobenzhydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Chemical Properties and Structure
N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen atom, typical of Schiff bases. The molecular formula is , and it features two aromatic rings forming a dihedral angle of approximately 4.51 degrees in its crystal structure .
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, particularly in the formation of various derivatives through condensation reactions.
- Coordination Chemistry : It acts as a ligand for metal ions, facilitating complex formation that can enhance catalytic activity in various chemical reactions .
Biology
- Antibacterial and Antifungal Activities : this compound has been investigated for its potential to inhibit bacterial growth and fungal infections. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, with studies demonstrating cytotoxic effects on cancer cell lines like HCT116 and MCF7. The mechanism involves the disruption of cellular processes through enzyme inhibition .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its ability to interact with biological targets at the molecular level.
- Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals aimed at combating resistant strains of bacteria and cancer cells .
Industry
- Nonlinear Optical Materials : this compound is utilized in the development of materials with nonlinear optical properties, which are essential for applications in photonics and telecommunications.
- Corrosion Inhibitors : The compound has shown efficacy as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial properties of derivatives of this compound, several compounds were synthesized and tested against a range of bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) that indicated significant antibacterial activity, particularly against E. coli and Pseudomonas aeruginosa. The most effective derivatives were selected for further biological evaluation using in vivo models, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A series of hydrazone derivatives were synthesized based on the structure of this compound and evaluated for anticancer activity against various cell lines. Results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs. Molecular docking studies provided insights into their mechanism of action at the molecular level, highlighting their ability to bind to specific targets within cancer cells .
Data Tables
Application Area | Specific Use | Examples |
---|---|---|
Chemistry | Organic Synthesis | Reagent for forming derivatives |
Coordination Chemistry | Ligand for metal complexes | |
Biology | Antibacterial Activity | Effective against Staphylococcus aureus |
Antifungal Activity | Effective against Candida albicans | |
Medicine | Therapeutic Potential | Investigated for treating infections |
Drug Development | Candidates for resistant bacteria | |
Industry | Nonlinear Optical Materials | Used in photonic devices |
Corrosion Inhibitors | Protects metals from corrosion |
Mechanism of Action
The mechanism of action of N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(Dimethylamino)benzylidene]-4-hydroxybenzhydrazide
- 4-{[4-(Dimethylamino)benzylidene]amino}-1,2,4-triazole derivatives
- N’-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzhydrazide
Uniqueness
N’-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is unique due to its combination of electron-donating and electron-withdrawing groups, which enhances its nonlinear optical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide, also known as N′-[(Z)-4-(dimethylamino)benzylidene]-4-nitrobenzohydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation reaction of 4-nitrophenyl hydrazide and 4-(dimethylamino)benzaldehyde in ethanol, with sulfuric acid acting as a catalyst. The reaction typically involves refluxing the reactants for several hours, followed by purification through recrystallization. The resulting product exhibits a crystalline structure suitable for X-ray analysis, revealing two independent molecules in the asymmetric unit with similar geometries .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Notably, derivatives of benzylidene hydrazides have shown promising antibacterial and antifungal activities against various pathogens:
- Antibacterial Activity : The compound has been screened against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using agar well diffusion assays. Some derivatives exhibited significant antibacterial effects, comparable to standard antibiotics .
- Antifungal Activity : The antifungal efficacy was assessed against Candida albicans, with certain derivatives showing effective inhibition .
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated potential antitumor activity. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating that certain derivatives effectively reduce tumor cell viability in both 2D and 3D assay formats .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The presence of the nitro group is thought to enhance its reactivity and binding affinity to biological targets, including DNA and various enzymes involved in cell proliferation and survival .
Case Studies
- In Vivo Studies : Compounds derived from this compound were evaluated in animal models for their therapeutic potential. Biochemical analyses indicated that these compounds could modulate liver and kidney functions without significant toxicity, suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in multidrug resistance mechanisms. This approach has facilitated the identification of structural features essential for enhancing biological activity .
Data Summary Table
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(10-6-13)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMXPDREPCZRH-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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